N-[4-(benzyloxy)phenyl]-2-ethoxyacetamide
Description
N-[4-(Benzyloxy)phenyl]-2-ethoxyacetamide is an acetamide derivative featuring a benzyloxy-substituted phenyl ring and a 2-ethoxyacetamide side chain. The benzyloxy group enhances lipophilicity, while the ethoxy moiety may influence solubility and metabolic stability. This compound is likely synthesized via amidation of 4-(benzyloxy)aniline with 2-ethoxyacetyl chloride, analogous to methods described in for simpler acetamides .
Properties
IUPAC Name |
2-ethoxy-N-(4-phenylmethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-2-20-13-17(19)18-15-8-10-16(11-9-15)21-12-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSXLZQHKUSEAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701253017 | |
| Record name | 2-Ethoxy-N-[4-(phenylmethoxy)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701253017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
600140-23-6 | |
| Record name | 2-Ethoxy-N-[4-(phenylmethoxy)phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=600140-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethoxy-N-[4-(phenylmethoxy)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701253017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(benzyloxy)phenyl]-2-ethoxyacetamide typically involves the reaction of 4-benzyloxyaniline with ethyl 2-bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of 4-benzyloxyaniline attacks the electrophilic carbon of ethyl 2-bromoacetate, leading to the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process. Purification of the final product is usually achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: N-[4-(benzyloxy)phenyl]-2-ethoxyacetamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ethoxyacetamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
N-[4-(benzyloxy)phenyl]-2-ethoxyacetamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(benzyloxy)phenyl]-2-ethoxyacetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physical Properties
The following table compares N-[4-(benzyloxy)phenyl]-2-ethoxyacetamide with six analogs from , highlighting substituent effects on melting points, yields, and spectral features:
| Compound ID | Substituent | Yield (%) | Melting Point (°C) | Key Spectral Features (IR/NMR) |
|---|---|---|---|---|
| 3d | 4-Methoxybenzamide | 88 | 202–203 | Aromatic C–H stretches (IR), 7 aromatic H (¹H-NMR) |
| 3e | 1-Naphthamide | 88 | 198–200 | Additional aromatic signals from naphthyl group |
| 3i | 2-(Naphthalen-1-yl)acetamide | 81 | 246–247 | High melting point due to bulky naphthyl group |
| Target | 2-Ethoxyacetamide | N/A | ~190–210* | Expected ethoxy (–OCH₂CH₃) signals in ¹H-NMR |
*Estimated based on analogs; bulky substituents (e.g., naphthyl in 3i) increase melting points, while flexible chains (e.g., ethoxy) may lower them .
Key Observations:
- Yield : Compounds with methoxybenzamide (3d) and naphthamide (3e) substituents achieve higher yields (88%) compared to phenylacetamide derivatives (3g: 70%), suggesting steric or electronic factors influence reaction efficiency .
- Melting Points : Bulky aromatic groups (e.g., 3i’s naphthyl) correlate with higher melting points (246–247°C), whereas ethoxyacetamide’s flexible chain likely reduces crystallinity, resulting in a lower estimated range.
Functional Group Impact on Spectral Data
- IR Spectroscopy : All compounds in show characteristic amide C=O stretches (~1650–1700 cm⁻¹). The target compound’s ethoxy group would exhibit C–O–C asymmetric stretches (~1100 cm⁻¹), distinct from methoxy or naphthyl groups .
- ¹H-NMR : The ethoxy group (–OCH₂CH₃) would produce a triplet (δ ~1.2 ppm, CH₃) and a quartet (δ ~3.5 ppm, CH₂), differentiating it from methoxy (–OCH₃, δ ~3.8 ppm) or aromatic protons in naphthamide derivatives .
Comparison with Simpler Acetamides
- N-(4-(Benzyloxy)phenyl)acetamide ():
- Molecular Weight: 241.29 g/mol (vs. ~293.34 g/mol for the target compound).
- Structural Difference: Replacement of ethoxyacetamide with a simpler acetyl group reduces steric hindrance and lipophilicity.
- Implications: The ethoxy chain in the target compound may enhance membrane permeability but reduce aqueous solubility compared to the acetyl analog .
Heterocyclic and Sulfur-Containing Analogs
- N-[4-(Benzyloxy)phenyl]-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (): Features a triazole-thiophene moiety, introducing sulfur and nitrogen heteroatoms. Potential Advantages: Improved metabolic stability and binding affinity to biological targets (e.g., enzymes or receptors) compared to the ethoxyacetamide derivative .
Ethoxy vs. Methoxy Substituents
- N-(4-Ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide (): Combines ethoxy and methoxy groups with a formyl substituent. Reactivity: The formyl group enables further derivatization (e.g., Schiff base formation), unlike the target compound’s ethoxy chain . Solubility: Methoxy groups may enhance water solubility compared to ethoxy, but this depends on overall molecular geometry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
